N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyridazin-3-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a pyridazinyl core substituted with a sulfanyl-linked 4-methylpiperidine moiety and a cyclopropanecarboxamide group. Structural analysis tools like SHELXL and ORTEP-3, as referenced in crystallography literature, may have been employed to resolve its conformation and validate its geometry .
Properties
IUPAC Name |
N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-6-8-20(9-7-11)15(21)10-23-14-5-4-13(18-19-14)17-16(22)12-2-3-12/h4-5,11-12H,2-3,6-10H2,1H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBVFODLHMBCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations:
Core Heterocycle Differences :
- The target compound’s pyridazine core (vs. pyrimidine in or pyridine in ) may influence binding specificity. Pyridazine’s electron-deficient nature could enhance interactions with polar kinase domains.
- Substitution at the sulfanyl linker (e.g., phenyl in vs. pyridazinyl in the target) affects steric bulk and electronic properties, impacting target engagement .
Piperidine vs.
Functional Group Modifications :
- The trifluoromethyl group in compound 51 enhances metabolic stability and hydrophobic interactions, whereas the cyclopropanecarboxamide group across all compounds contributes to conformational rigidity.
Molecular Weight and Solubility :
- The target compound has the lowest molecular weight (335.43 g/mol), suggesting better permeability but possibly reduced solubility compared to analogs like (503.58 g/mol), which includes polar substituents (fluorine, methoxy).
Research Findings and Structural Validation
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 may have been used to resolve the target compound’s crystal structure, ensuring geometric accuracy (e.g., bond lengths, angles) .
- Structure-Activity Relationship (SAR) : The cyclopropanecarboxamide group is a conserved feature in kinase inhibitors (e.g., MNK inhibitors in ), suggesting its role in binding affinity.
- Synthetic Accessibility : The target compound’s simpler structure (fewer synthetic steps vs. compound 51 ) may favor scalability but could limit potency.
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